molecular formula C8H10N2O B6271170 1-isocyanatocyclohexane-1-carbonitrile CAS No. 52161-44-1

1-isocyanatocyclohexane-1-carbonitrile

Cat. No.: B6271170
CAS No.: 52161-44-1
M. Wt: 150.18 g/mol
InChI Key: WVODAXIDRUMSPB-UHFFFAOYSA-N
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Description

1-Isocyanatocyclohexane-1-carbonitrile is a versatile chemical compound with the molecular formula C₈H₁₀N₂O. It is known for its unique structure, which includes both an isocyanate group and a nitrile group attached to a cyclohexane ring. This compound is widely used in various fields of scientific research due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then reacted with cyanogen bromide to yield this compound. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyanatocyclohexane-1-carbonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isocyanatocyclohexane-1-carbonitrile involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying proteins and other biomolecules. The nitrile group can also participate in reactions that alter the compound’s electronic properties, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 1-Isocyanatocyclohexane-1-carbonitrile is unique due to the presence of both an isocyanate and a nitrile group on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable tool in synthetic chemistry and industrial applications .

Properties

CAS No.

52161-44-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-isocyanatocyclohexane-1-carbonitrile

InChI

InChI=1S/C8H10N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h1-5H2

InChI Key

WVODAXIDRUMSPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)N=C=O

Purity

95

Origin of Product

United States

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